3-(3-Methoxyquinoxalin-2-yl)propanoic acid
Overview
Description
3-(3-Methoxyquinoxalin-2-yl)propanoic acid is a compound with the molecular formula C12H12N2O3 . It has a molecular weight of 232.23 g/mol . The compound is also known by other names such as 3-(3-Methoxy-quinoxalin-2-yl)-propionic acid and 3-(3-METHOXY-2-QUINOXALINYL)PROPANOIC ACID .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C12H12N2O3/c1-17-12-10 (6-7-11 (15)16)13-8-4-2-3-5-9 (8)14-12/h2-5H,6-7H2,1H3, (H,15,16)
. The canonical SMILES representation is COC1=NC2=CC=CC=C2N=C1CCC(=O)O
. These codes provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 232.08479225 g/mol . The topological polar surface area is 72.3 Ų , and the heavy atom count is 17 .Scientific Research Applications
-
Nematicidal Activity of 3-(Methylthio)Propionic Acid
- Field : Molecular Research on Biological Control of Insects .
- Application : 3-(Methylthio)Propionic Acid from Bacillus thuringiensis Berliner exhibits high nematicidal activity against the Root Knot Nematode Meloidogyne incognita .
- Methods : Four volatile organic compounds (VOCs) produced by NBIN-863 were identified using solid-phase microextraction and gas chromatography–mass spectrometry . The nematicidal activity of four VOCs, namely, N -methylformamide, propenamide, 3- (methylthio)propionic acid, and phenylmalonic acid, was detected .
- Results : 3-(Methylthio)Propionic Acid exhibited the highest direct contact nematicidal activity against M. incognita, with an LC50 value of 6.27 μg/mL at 24 h . In the fumigant bioassay, the mortality rate of M. incognita treated with 1 mg/mL of 3- (methylthio)propionic acid for 24 h increased to 69.93% .
-
Production of 3-Hydroxypropionic Acid
- Field : Biochemical Engineering .
- Application : 3-Hydroxypropionic acid (3-HP) is a platform chemical with a wide range of existing and potential applications, including the production of poly (3-hydroxypropionate) (P-3HP), a biodegradable plastic .
- Methods : The microbial synthesis of 3-HP has attracted significant attention in recent years due to its green and sustainable properties .
- Results : The production of 3-HP from renewable substrates is a promising approach for the sustainable production of this important platform chemical .
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives
- Field : Organic Chemistry .
- Application : The synthesis of 3-Aryl-3-(Furan-2-yl)propanoic Acid derivatives has been studied . These compounds could potentially have various applications in the field of organic chemistry .
- Methods : The synthesis involves reactions with benzene and other arenes under the action of both TfOH and AlCl3 .
- Results : The reaction affords complex mixtures of oligomeric materials .
- Synthesis of 3-Aryl-3- (Furan-2-yl)Propanoic Acid Derivatives
- Field : Organic Chemistry .
- Application : The synthesis of 3-Aryl-3-(Furan-2-yl)propanoic Acid derivatives has been studied . These compounds could potentially have various applications in the field of organic chemistry .
- Methods : The synthesis involves reactions with benzene and other arenes under the action of both TfOH and AlCl3 .
- Results : The reaction affords complex mixtures of oligomeric materials .
Future Directions
While specific future directions for this compound are not available in the retrieved data, it’s worth noting that quinoxaline derivatives have been studied for their potential biological activities . Therefore, 3-(3-Methoxyquinoxalin-2-yl)propanoic acid could be a subject of interest in future research within the field of medicinal chemistry.
properties
IUPAC Name |
3-(3-methoxyquinoxalin-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-12-10(6-7-11(15)16)13-8-4-2-3-5-9(8)14-12/h2-5H,6-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIQZKAWWUSNIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364073 | |
Record name | 3-(3-methoxyquinoxalin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803176 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3-Methoxyquinoxalin-2-yl)propanoic acid | |
CAS RN |
727682-53-3 | |
Record name | 3-(3-methoxyquinoxalin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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